molecular formula C16H16N2 B13399744 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Cat. No.: B13399744
M. Wt: 236.31 g/mol
InChI Key: NWDYSRZJOLDMRE-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral bicyclic compound characterized by a rigid ethanoanthracene backbone and two amine groups at positions 11 and 12. Its structure imparts C₂ symmetry, making it valuable in asymmetric catalysis and chiral ligand design . The compound exhibits enantiomeric purity ≥95% and serves as a precursor for derivatives used in organic synthesis, host-guest chemistry, and materials science. Notably, its derivatives are synthesized via palladium-catalyzed cross-coupling reactions, achieving yields up to 85% . Applications range from enantioselective oxidative coupling reactions to the synthesis of polyamides and macrolides .

Properties

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYSRZJOLDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Summary of Synthetic Steps

Step Reagents/Conditions Product Yield*
Diels-Alder Reaction Fumaryl chloride, anthracene, DCM, RT Bicyclic acid chloride 75–85%
Acyl Azide Formation NaN₃, acetone/H₂O, 0–5°C Acyl azide 90–95%
Curtius Rearrangement Thermal decomposition (80–100°C) Isocyanate intermediate 80–85%
Hydrolysis/Saponification NaOH, H₂O Racemic diamine 70–75%
Resolution (R,R)-Tartaric acid, ethanol (11R,12R)-diamine 40–50%

*Yields estimated based on scalable synthetic protocols.

Critical Analysis

  • Scalability : The route is designed for large-scale production, avoiding chromatography in early steps.
  • Stereochemical Control : Resolution via diastereomeric salts ensures high enantiopurity, critical for asymmetric catalysis applications.
  • Safety Considerations :
    • Curtius rearrangement involves hazardous intermediates (e.g., acyl azides); strict temperature control is required.
    • The diamine exhibits irritant properties (skin/eyes) and requires handling under inert conditions.

Applications

The resolved (11R,12R)-enantiomer serves as a chiral scaffold for ligands in asymmetric catalysis, including:

  • Zinc-based catalysts for enantioselective alkylation.
  • Rhodium complexes for asymmetric transfer hydrogenation (ATH).

Chemical Reactions Analysis

Asymmetric Catalysis

This compound serves as a chiral ligand in asymmetric catalytic processes, leveraging its stereochemical rigidity and amine functionality. Key examples include:

Aldol Reaction Catalysis

The l-prolinamide derivative of 9,10-dihydro-9,10-ethanoanthracene-11,12-diamine catalyzes aldol reactions (e.g., between acetone and 4-nitrobenzaldehyde) via an enamine mechanism. This mechanism involves:

  • Formation of an enamine intermediate between the catalyst and acetone.

  • Nucleophilic attack on the aldehyde carbonyl group.

  • Hydrolysis to regenerate the catalyst and release the aldol product.

Table 1: Enamine Mechanism Key Features

StepProcessRole of Catalyst
1Enamine formationAmine groups activate acetone
2Nucleophilic attackChiral environment induces enantioselectivity
3HydrolysisCatalyst recovered for reuse

The enantioselectivity arises from the chiral environment created by the ethanoanthracene backbone and the amine groups, which control the stereochemical outcome.

Helical Chirality in Host Systems

When combined with (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid, the diamine forms a two-component host system with multiple chiral elements :

  • Central chirality from the diamine’s stereogenic centers (11S,12S).

  • Axial chirality from the binaphthyl component.

  • Helical chirality induced by the interaction of these elements in the solid state .

Table 2: Chiral Elements in the Host System

ComponentChirality TypeSource
This compoundCentralStereogenic centers (11S,12S)
(S)-1,1′-Binaphthyl-2,2′-dicarboxylic acidAxialBiaryl axis
Host SystemHelicalSynergistic effect of central and axial chirality

This system demonstrates the ability to encapsulate n-alkyl alcohols, highlighting its potential in enantioselective recognition and separation processes .

Reactions with Electrophiles

The amine groups in this compound participate in nucleophilic substitutions and additions. For example:

  • Alkylation/Acylation : Reaction with alkyl halides or acylating agents to form substituted derivatives.

  • Oxidative Coupling : Potential for cross-coupling reactions under oxidative conditions, though specific examples are not detailed in the provided sources.

Table 3: General Reactivity of Amine Groups

Reaction TypeReagentsProducts
AlkylationR-X (e.g., methyl iodide)N-alkylated diamine
AcylationAcyl chloridesN-acylated diamine

These reactions typically require protection of the amine groups under basic conditions to avoid side reactions.

Structural and Stability Considerations

The compound’s stability and reactivity are influenced by its physical properties:

  • Solid-state stability : Requires storage under inert conditions to prevent oxidation.

  • Melting point : 158 °C, indicating moderate thermal stability.

  • Sensitivity to air/moisture : Reactivity with electrophiles is enhanced in anhydrous environments.

Scientific Research Applications

Chemical Research and Organic Synthesis

Raw Material for Synthesis
The compound serves as a valuable raw material in organic synthesis. It is utilized to produce various derivatives that can be employed in further chemical reactions. For instance, it can be transformed into carboxamides that act as glucocorticoid receptor modulators. These derivatives exhibit distinct pharmacological properties, allowing researchers to explore their potential therapeutic applications .

Synthesis of Novel Compounds
Research has demonstrated that derivatives of 9,10-dihydro-9,10-ethanoanthracene can be synthesized to create compounds with specific biological activities. For example, a series of dihydro-9,10-ethano-anthracene-11-carboxamides were identified as novel glucocorticoid receptor modulators, showcasing promising dissociation profiles between transrepression and transactivation activities . This indicates the compound's utility in developing new pharmaceuticals targeting specific receptor pathways.

Medicinal Chemistry

Glucocorticoid Receptor Modulation
The ability of 9,10-dihydro-9,10-ethanoanthracene derivatives to modulate glucocorticoid receptors opens avenues for their use in treating conditions like inflammation and autoimmune diseases. The structure-activity relationship (SAR) studies have shown that modifications can enhance the efficacy and selectivity of these compounds towards desired biological targets .

Anticancer Applications
There is ongoing research into the anticancer properties of compounds derived from 9,10-dihydro-9,10-ethanoanthracene. The redox-active nature of certain derivatives allows them to interact with cellular redox systems, potentially leading to cancer cell apoptosis. This property makes them candidates for further investigation as anticancer agents .

Material Science

Photovoltaic Applications
In material science, the compound has been explored for its potential use in organic photovoltaics. Its structural properties allow it to function effectively as a dopant in solar cell applications. For instance, cobalt complexes with similar structures have demonstrated enhanced performance in perovskite solar cells by improving charge transport and overall efficiency .

Electrochemical Properties
The electrochemical characteristics of 9,10-dihydro-9,10-ethanoanthracene derivatives make them suitable for applications in energy storage systems. Research indicates that these compounds can be integrated into redox flow batteries due to their ability to undergo reversible oxidation-reduction reactions .

Case Studies and Research Findings

Study/Source Findings
PubMed Study on Glucocorticoid ModulatorsIdentified dihydro derivatives with selective activity on glucocorticoid receptors .
Research on Anticancer PropertiesExplored redox interactions leading to potential apoptosis in cancer cells .
Material Science ApplicationsDemonstrated effectiveness as dopants in organic photovoltaics and energy storage systems .

Mechanism of Action

The mechanism of action of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves its interaction with specific molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The ethanoanthracene framework is highly modular, allowing functionalization at positions 11 and 12. Key derivatives include:

Compound Name Functional Groups Key Applications Selectivity/Performance Data References
9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine Amine (-NH₂) Asymmetric catalysis, chiral ligands 85% yield in Pd-catalyzed coupling
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED) Carboxylic acid (-COOH) Host-guest chemistry (p-DCB separation) 94–97% selectivity for p-xylene
Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate (H1) Ester (-COOCH₃) Host compound (ineffective for DCBs) No enclathration with DCBs
trans-α,α,α′,α′-Tetraphenyl-dimethanol (H2) Di-methanol (-CH₂OH) Separation of o-DCB/m-DCB Marginal affinity for o-DCB (K = 1.5)
trans-α,α,α′,α′-Tetra(p-chlorophenyl)-dimethanol (H3) Chlorinated di-methanol m-DCB/p-DCB separation High selectivity for m-DCB (K = 24.0)
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide Imide (-CONR₂) Biosensors, electrochemical detection Simultaneous detection of cysteamine, NAD, and folic acid

Selectivity in Host-Guest Chemistry

  • DED : Demonstrates near-complete selectivity for para-isomers (p-xylene, p-DCB) due to its roof-shaped geometry, achieving 94–97% selectivity in low-concentration mixtures .
  • H3 : Outperforms H2 in separating m-DCB from p-DCB, with selectivity constants (K) of 24.0 and 14.0 for 17.2% and 49.5% m-DCB mixtures, respectively . This contrasts with traditional distillation methods, which struggle due to similar boiling points.
  • H2 : Prefers o-DCB in binary mixtures but with lower efficiency (K = 1.5) .

Key Research Findings

Substituent Impact : Chlorine substituents (H3) enhance m-DCB selectivity via C–Cl⋯π interactions, whereas phenyl groups (H2) favor o-DCB through C–H⋯π contacts .

Stereochemical Influence : The (11R,12R)-configuration of the diamine ensures enantioselectivity in catalytic reactions, critical for synthesizing chiral pharmaceuticals .

Limitations : H1’s ester groups hinder DCB enclathration due to reduced hydrogen-bonding capacity, highlighting the necessity of polar functional groups for host-guest interactions .

Biological Activity

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. Its unique bicyclic structure and functional amine groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, including antiproliferative effects, interactions with enzymes, and potential therapeutic applications.

  • Molecular Formula : C16H16N2
  • Molecular Weight : 236.32 g/mol
  • CAS Number : 181139-49-1

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study focused on Burkitt's lymphoma (BL) cell lines, specifically MUTU-1 and DG-75, found that derivatives of this compound reduced cell viability significantly:

Compound DerivativeIC50 Value (µM)Comparison to Fludarabine Phosphate
9,10-Dihydro derivative<10 µMSuperior potency

This suggests potential for development as an anti-cancer agent.

Enzyme Interactions

The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may affect DNA and protein functions.

Implications of Enzyme Interaction

  • Mutagenic Potential : The formation of reactive intermediates raises concerns about mutagenicity and carcinogenicity.
  • Therapeutic Applications : Understanding these interactions could lead to the development of targeted therapies that exploit these pathways.

Pharmacological Properties

The compound has been investigated for various pharmacological properties:

  • Receptor Modulation : Preliminary studies suggest it may interact with specific receptors, although detailed mechanisms remain to be elucidated.
  • Neuropharmacology : Its potential effects on neurological pathways are under investigation, indicating possible applications in treating neurodegenerative diseases.

Synthesis and Derivatives

Synthesis methods for this compound include microwave-assisted techniques that enhance yield and reaction rates. Various derivatives have been synthesized to explore their biological activities further.

Notable Derivatives

Derivative NameStructureBiological Activity
1,8-Dichloro derivative1,8-Dichloro StructureInvestigated for receptor binding
Dicarboxylic acid derivativeDicarboxylic StructureStudied for host selectivity in crystal growth

Q & A

Basic: What are the established synthetic routes for 9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, and how is its stereochemical purity validated?

The compound is synthesized via stereoselective condensation of anthracene derivatives with diamines. For enantiopure forms (e.g., (11R,12R)- or (11S,12S)-isomers), asymmetric catalysis or chiral resolution methods are employed. Structural validation uses 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and X-ray crystallography to confirm regiochemistry and stereochemistry. Polarimetry or chiral HPLC ensures enantiomeric excess (≥99% ee), as noted in enantioselective ligand syntheses (#user-content-fn-19-19%5B19%5D).

Advanced: How do structural modifications of the ethanoanthracene framework impact host-guest selectivity in isomer separation?

Host compounds derived from the rigid ethanoanthracene backbone (e.g., H2 and H3) exhibit selectivity via non-covalent interactions. For instance:

  • H2 (tetraphenyl-dimethanol derivative) binds o-DCB and m-DCB through C–H⋯π and C–H⋯Cl interactions, with thermal stability (TGA) favoring o-DCB enclathration.
  • H3 (tetra(p-chlorophenyl)-dimethanol) selectively complexes m-DCB over p-DCB in binary mixtures (K = 24.0 for 17.2% m-DCB/82.8% p-DCB). SCXRD reveals m-DCB binds via C–Cl⋯π(host) interactions (3.864 Å), approaching clathrate-like behavior (#user-content-fn-8-8%5B3%5D%5B8%5D%5B11%5D).

Advanced: What methodological challenges arise in reconciling conflicting data on host-guest binding affinities?

Contradictions in selectivity (e.g., H1’s inability to complex DCBs vs. H2/H3’s efficacy) stem from substituent effects. H1’s dimethyl ester groups reduce polarity, hindering guest interaction, while H2/H3’s hydroxyl and chlorophenyl groups enhance binding. Experimental validation involves:

  • Competitive crystallization : Co-crystallizing hosts with guest mixtures and quantifying enclathrated isomers via GC-MS.
  • Thermodynamic analysis : Calculating selectivity coefficients (K) and ΔG values to resolve discrepancies between SCXRD (static) and TGA (dynamic) data (#user-content-fn-11-11%5B8%5D%5B11%5D).

Basic: What spectroscopic and computational methods are used to study coordination chemistry with transition metals?

The diamine serves as a chiral ligand in Pd and Ni complexes. Key techniques include:

  • EPR and UV-Vis spectroscopy : To monitor metal-ligand charge transfer in Pd-catalyzed Suzuki-Miyaura reactions.
  • DFT calculations : Modeling Ni-salen foldamers to correlate diamine chirality (e.g., (11R,12R)-isomer) with helical bias (P-helix favored 6:1 in diphenylethylenediamine derivatives).
  • XAS (X-ray absorption spectroscopy) : Confirming metal coordination geometry in catalytic systems (#user-content-fn-19-19%5B15%5D%5B19%5D).

Advanced: How does microwave-assisted synthesis improve polymerization efficiency with this diamine?

In polyamide synthesis, microwave irradiation with ionic liquids (e.g., 1,3-dipropylimidazolium bromide) accelerates step-growth polymerization:

  • Reaction time : Reduced from hours (conventional heating) to 10–15 minutes.
  • Yield and viscosity : Achieves 85–92% yield with inherent viscosities of 0.54–0.85 dL/g.
  • Thermal stability : TGA shows 10% weight loss at >340°C, attributed to the ethanoanthracene moiety’s rigidity (#user-content-fn-20-20%5B17%5D%5B20%5D).

Advanced: What mechanistic insights explain its role in fluorescence applications?

While not directly fluorescent, its derivatives (e.g., 2-(1-pyrenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dione) undergo photochemical conversion to pyrenylanthracenes with Φ = 0.98. Key steps:

  • Photoirradiation : UV light cleaves the ethano bridge, yielding planar anthracene-pyrene hybrids.
  • Solvent effects : Polar solvents (e.g., benzonitrile) enhance quantum yield via stabilization of excited states (#user-content-fn-18-18%5B18%5D).

Basic: How is the compound applied in chiral separations beyond host-guest chemistry?

As a chiral auxiliary in:

  • Chromatography : Covalently bonded to silica for HPLC stationary phases, resolving enantiomers via π-π and hydrogen-bonding interactions.
  • Crystallization-induced asymmetric transformation (CIAT) : Induces preferential crystallization of one enantiomer in racemic mixtures (#user-content-fn-12-12%5B12%5D%5B19%5D).

Advanced: What strategies mitigate thermal decomposition during catalytic cycles?

In Pd-catalyzed cross-couplings:

  • Ligand design : Bulky ethanoanthracene groups stabilize Pd(0) intermediates, reducing agglomeration.
  • Additives : TBAB (tetrabutylammonium bromide) enhances solubility and prevents catalyst deactivation at ≤80°C (#user-content-fn-15-15%5B15%5D).

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and eye protection (CAS 203866-13-1 derivatives are skin irritants).
  • Waste disposal : Neutralize with dilute HCl before incineration (prevents environmental release of aromatic amines) (#user-content-fn-16-16%5B16%5D).

Advanced: How do steric and electronic effects influence enantioselectivity in asymmetric catalysis?

  • Steric effects : The ethanoanthracene backbone’s bridgehead restricts conformational flexibility, favoring specific transition states.
  • Electronic effects : Electron-withdrawing substituents (e.g., p-chlorophenyl in H3) polarize C–H bonds, enhancing guest affinity. Quantitative analysis uses Hammett plots or kinetic isotopic effects (KIE) (#user-content-fn-19-19%5B8%5D%5B19%5D).

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